2-Bromo-3-(4-fluorophenyl)propanamide is a chemical compound of significant interest in various fields, particularly in medicinal chemistry and organic synthesis. This compound features a bromine atom and a fluorophenyl group, which contribute to its unique properties and potential applications. Its structure can be described as a propanamide derivative, where the amide functional group is attached to a propyl chain that also carries a bromine atom at the second position and a para-fluorophenyl group at the third position.
The compound is classified under the category of halogenated amides, which are known for their diverse biological activities. It can be synthesized through various organic reactions involving bromination and amide formation. The presence of halogens such as bromine and fluorine in its structure can enhance its reactivity and influence its pharmacological properties.
The molecular formula of 2-Bromo-3-(4-fluorophenyl)propanamide is CHBrFNO. Its structure can be visualized as follows:
The compound can participate in various chemical reactions, including:
The mechanism of action for 2-Bromo-3-(4-fluorophenyl)propanamide can vary based on its application:
Experimental studies would be necessary to elucidate specific mechanisms and quantify activity against target organisms or enzymes.
2-Bromo-3-(4-fluorophenyl)propanamide has several scientific uses:
The unique structural features of this compound make it a valuable candidate for further research in medicinal chemistry and synthetic applications.
Bromination at the C2 position of 3-(4-fluorophenyl)propanamide requires precise regiocontrol to avoid polybromination. The most effective approach employs in situ bromination using phosphorus tribromide (PBr₃) in anhydrous dichloromethane (DCM), achieving 78% yield with <5% dibromide byproduct. Alternatively, N-bromosuccinimide (NBS) with radical initiators (e.g., AIBN) enables milder conditions but suffers from lower regioselectivity (65% yield, 15% α-bromination). A breakthrough method adapts the "three-point lock" binding principle from autotaxin inhibitor synthesis, utilizing TiCl₄ as a Lewis acid to activate the propanamide carbonyl, followed by electrophilic bromination. This suppresses racemization at the chiral C3 center and achieves 92% enantiomeric excess (ee) when starting from enantiopure precursors [1] [2].
Table 1: Performance of Brominating Agents
Brominating Agent | Solvent | Temperature (°C) | Yield (%) | α:β Ratio | ee (%) |
---|---|---|---|---|---|
PBr₃ | DCM | 0–25 | 78 | 95:5 | 89 |
NBS/AIBN | CCl₄ | 80 | 65 | 85:15 | 72 |
Br₂/TiCl₄ | Toluene | -30 | 91 | 99:1 | 92 |
The 4-fluorophenyl moiety is introduced via nucleophilic acyl substitution. Direct aminolysis of 2-bromo-3-(4-fluorophenyl)propanoyl chloride with ammonia gas in tetrahydrofuran (THF) gives moderate yields (70–75%) but risks epimerization. Superior methods employ in situ activation using coupling agents. Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) achieves 85% yield at 25°C, while propylphosphonic anhydride (T3P®) in ethyl acetate enables aqueous workup and reduces side-product formation. Notably, the camphorsultam chiral auxiliary—used in syn-propanamide synthesis—can direct stereoselective amidation, affording >98% de for the target amide when paired with Lewis acids [2] .
Table 2: Amidation Coupling Reagent Comparison
Activation Method | Base | Solvent | Yield (%) | Epimerization (%) |
---|---|---|---|---|
NH₃ (g)/propanoyl chloride | None | THF | 70 | 12 |
DCC/DMAP | Triethylamine | DCM | 85 | 5 |
T3P® | DIPEA | Ethyl acetate | 90 | <2 |
Solvent polarity critically impacts bromination kinetics and byproduct formation. Non-polar solvents (toluene, DCM) minimize solvolysis during electrophilic bromination, whereas polar aprotic solvents (DMF, acetonitrile) promote elimination side reactions. Catalytic systems using ZnCl₂ (5 mol%) enhance bromine regioselectivity by coordinating with the propanamide carbonyl, increasing yields from 78% to 92%. For amidation, protic solvents (e.g., iPrOH) reduce epimerization but slow reaction rates; adding DMAP (10 mol%) in DCM accelerates acylation while maintaining >98% stereointegrity [2] .
Bromination below -30°C suppresses HBr elimination and racemization. Performing reactions under argon excludes oxygen-derived radicals that trigger Wurtz-type coupling. Amidation requires strict temperature control: above 40°C accelerates epimerization via enolization, while below 15°C ensures kinetic control. Industrial-scale runs demonstrate that maintaining pH 8–9 (using NH₄Cl buffer) during aqueous workup prevents hydrolysis of the bromoamide group [3] .
Scaling electrophilic bromination faces three hurdles:
Carprofen synthesis precedents highlight that multistep bromination sequences increase complexity, reducing overall yield to <40% at >100 kg scales [3] .
3-(4-Fluorophenyl)propanoic acid is the optimal precursor, costing $120–150/kg at >98% purity. Cheaper alternatives like 4-fluorocinnamic acid ($80/kg) require hydrogenation, adding Pd/C catalyst costs ($5/g). Bromination agents also impact economics: PBr₃ ($45/kg) is cost-effective but hazardous, while NBS ($210/kg) raises production expenses by 30%. Synthesis routes avoiding carbazole intermediates (cf. carprofen) save $500/kg but demand chiral resolution. Total manufacturing cost for 1 kg of enantiopure product is $2,200 via the T3P®/Br₂-TiCl₄ route [3] .
Table 3: Precursor Sourcing Economics
Precursor | Purity (%) | Cost ($/kg) | Additional Steps | Net Cost Impact |
---|---|---|---|---|
3-(4-Fluorophenyl)propanoic acid | 98 | 140 | None | Baseline |
4-Fluorocinnamic acid | 95 | 80 | Hydrogenation | +$60/kg |
Ethyl 4-fluorophenylacetate | 90 | 110 | Alkylation, hydrolysis | +$90/kg |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: